3-(1H-Imidazol-4-yl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJNBQWWBXJVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440993 | |
| Record name | 3-(1H-Imidazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-81-6 | |
| Record name | 3-(1H-Imidazol-5-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179056-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization Methodologies
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 3-(1H-Imidazol-4-yl)benzaldehyde, with a molecular formula of C₁₀H₈N₂O, the expected monoisotopic mass is approximately 172.06 g/mol . nih.gov
The fragmentation of this compound is expected to follow patterns characteristic of both benzaldehyde (B42025) and imidazole (B134444) moieties. The fragmentation of benzaldehyde itself typically shows a prominent molecular ion peak and key fragments corresponding to the loss of a hydrogen atom (M-1) to form the stable benzoyl cation, and the loss of the formyl group (M-29) to yield a phenyl cation. docbrown.info The presence of the imidazole ring would introduce additional fragmentation pathways, likely involving the cleavage of the imidazole ring itself or the bond connecting it to the phenyl ring.
Table 1: Predicted Mass Spectrometry Data for 3-(1H-imidazol-1-yl)benzaldehyde Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 173.07094 |
| [M+Na]⁺ | 195.05288 |
| [M-H]⁻ | 171.05638 |
| [M+NH₄]⁺ | 190.09748 |
| [M+K]⁺ | 211.02682 |
| [M]⁺ | 172.06311 |
Note: The data in this table is based on computational predictions for the isomer 3-(1H-imidazol-1-yl)benzaldehyde and is provided for illustrative purposes.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive information on the solid-state arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. At present, there are no published crystal structures for this compound in the Cambridge Structural Database.
However, the crystal structure of the related isomer, 4-(1H-Imidazol-1-yl)benzaldehyde, has been determined, offering valuable comparative insights. nih.govcrystallography.net This compound crystallizes in the monoclinic P2₁ space group. nih.gov The angle between the mean planes of the imidazole and arene rings in 4-(1H-Imidazol-1-yl)benzaldehyde is 24.58(7)°. nih.gov The crystal packing is stabilized by weak C-H···O and C-H···N intermolecular interactions, as well as offset face-to-face π-π stacking of the arene rings. nih.gov
Table 2: Crystallographic Data for 4-(1H-Imidazol-1-yl)benzaldehyde nih.govcrystallography.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.7749(2) |
| b (Å) | 7.3711(5) |
| c (Å) | 14.4524(9) |
| α (°) | 90 |
| β (°) | 91.096(2) |
| γ (°) | 90 |
| Volume (ų) | 402.07(4) |
| Z | 2 |
| Temperature (K) | 125 |
Note: This data pertains to the isomer 4-(1H-Imidazol-1-yl)benzaldehyde and is presented as a reference.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. The benzaldehyde and imidazole rings in this compound constitute the primary chromophoric system.
Specific experimental UV-Vis absorption data for this compound is not found in the available literature. For reference, the UV-Vis spectrum of benzaldehyde in ethanol (B145695) exhibits absorption maxima (λmax) around 244 nm, corresponding to a π→π* transition, with a weaker band around 280 nm attributed to an n→π* transition of the carbonyl group. nist.gov The conjugation of the imidazole ring with the benzaldehyde moiety is expected to influence the position and intensity of these absorption bands. For instance, a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) reported absorption peaks at 340 nm and 406 nm, which were attributed to π→π* transitions within the conjugated system. researchgate.net The electronic spectrum of this compound would likely show bathochromic (red) shifts compared to benzaldehyde alone, due to the extended conjugation provided by the imidazole ring.
Computational and Theoretical Investigations of 3 1h Imidazol 4 Yl Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in modern chemistry for providing detailed information about the electronic and structural properties of molecules. For 3-(1H-imidazol-4-yl)benzaldehyde, these methods can predict its stable conformation, vibrational frequencies, and electronic distribution, which are key to understanding its reactivity.
Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. By employing the B3LYP functional with a 6-311++G(d,p) basis set, the geometry of this compound can be optimized to its lowest energy state. This process reveals the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
The optimized structure would likely show a planar or near-planar conformation of the benzaldehyde (B42025) ring, while the imidazole (B134444) ring might be twisted at a certain angle relative to the phenyl group to minimize steric hindrance. The vibrational analysis, performed at the same level of theory, calculates the frequencies of the fundamental modes of vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural confirmation of the compound. For instance, the characteristic stretching frequency of the aldehyde C=O group is expected in the range of 1700-1750 cm⁻¹, while the C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aldehyde (C=O) | Stretching | 1720 |
| Imidazole (N-H) | Stretching | 3450 |
| Aromatic (C-H) | Stretching | 3080 |
| Aldehyde (C-H) | Stretching | 2850 |
| Aromatic (C=C) | Stretching | 1600, 1580, 1450 |
Note: These are hypothetical values based on typical ranges for similar molecules and would require specific DFT calculations for confirmation.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contributions to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and parts of the phenyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzaldehyde group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
Note: These are hypothetical values and would need to be calculated using DFT.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue represents areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral potential.
In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atom of the aldehyde group and the nitrogen atom of the imidazole ring that is not bonded to a hydrogen atom. The most positive potential (blue) would likely be found around the hydrogen atom of the aldehyde group and the N-H proton of the imidazole ring. This information is critical for understanding how the molecule will interact with other molecules and biological targets.
Potential Energy Surface (PES) Analysis for Reaction Pathways
For example, the reaction pathway for the nucleophilic addition of a hydride ion to the carbonyl carbon could be modeled. The PES would show the energy profile as the hydride approaches the aldehyde, leading to the formation of a tetrahedral intermediate, and then the final alcohol product upon protonation. The activation energy for this process, which can be determined from the PES, provides insight into the reaction rate.
Advanced Spectroscopic Parameter Prediction and Validation
Computational methods can also predict spectroscopic parameters, which can be compared with experimental data to validate the calculated structure and electronic properties.
Gauge-Including Atomic Orbital (GIAO) Method for Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy. These theoretical chemical shifts can then be compared with experimental ¹H and ¹³C NMR spectra to aid in the assignment of signals and to confirm the molecular structure.
For this compound, the GIAO method would predict distinct chemical shifts for the protons and carbons of the benzaldehyde and imidazole rings. For instance, the aldehyde proton is expected to have a chemical shift in the range of 9.5-10.5 ppm in the ¹H NMR spectrum. The carbons of the aromatic rings would appear in the 110-150 ppm range in the ¹³C NMR spectrum, with the carbonyl carbon appearing significantly downfield, typically above 190 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 192.5 |
| C-3 (Benzene) | 138.0 |
| C-4 (Imidazole) | 135.2 |
| C-1 (Benzene) | 134.8 |
| C-2 (Imidazole) | 130.1 |
| C-5 (Imidazole) | 118.5 |
| Other Aromatic C | 125-130 |
Note: These are hypothetical values based on similar structures and require specific GIAO calculations.
Theoretical Prediction of First Order Hyperpolarizability and Non-Linear Optical Properties
There is currently no available scientific literature or published data regarding the theoretical prediction of the first-order hyperpolarizability and non-linear optical (NLO) properties of this compound. The investigation of a molecule's NLO properties typically involves quantum chemical calculations to determine its response to an applied electric field, which can be crucial for applications in optoelectronics. However, such studies have not been reported for this specific compound.
Molecular Modeling and Dynamics Simulations
Detailed molecular modeling and dynamics simulations for this compound are not present in the current body of scientific research.
Ligand-Protein Interaction Studies via Molecular Docking
No molecular docking studies have been published that investigate the interaction of this compound with any specific protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The absence of such studies means there is no data on its potential binding modes or affinities with biological macromolecules.
Conformational Analysis and Molecular Dynamics Simulations for Flexibility and Stability
There are no reported conformational analyses or molecular dynamics simulations for this compound. These computational methods are vital for understanding the flexibility of a molecule, its stable conformations, and its behavior over time in a simulated environment. Without these studies, the dynamic properties and structural stability of the compound remain unexplored.
Structure-Activity Relationship (SAR) Prediction through In Silico Approaches
In silico approaches to predict the structure-activity relationship (SAR) of this compound have not been documented in scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
No Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound. QSAR studies are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. The lack of such models indicates that no systematic investigation has been undertaken to correlate its structural features with any specific biological endpoint.
Virtual Screening and Drug Design Methodologies
There is no evidence of this compound being utilized in virtual screening campaigns or as a scaffold in drug design methodologies. Virtual screening involves the computational screening of large libraries of small molecules to identify those most likely to bind to a drug target. The absence of this compound in such studies suggests it has not been a focus of recent drug discovery efforts.
Research Applications in Catalysis and Materials Science
3-(1H-Imidazol-4-yl)benzaldehyde as a Ligand Precursor
The presence of the imidazole (B134444) moiety in this compound makes it an excellent precursor for the synthesis of a variety of nitrogen-containing ligands. These ligands can coordinate with a wide range of metal ions, forming stable complexes with diverse applications.
Design and Synthesis of Imidazole-Based Nitrogen Ligands for Metal Coordination
The aldehyde functional group in this compound serves as a versatile handle for the synthesis of more complex ligand structures. Through reactions such as condensation with amines, a variety of Schiff base ligands can be readily prepared. These reactions allow for the introduction of additional donor atoms and the tuning of the steric and electronic properties of the resulting ligand. This adaptability is crucial for designing ligands tailored for specific catalytic applications or for the construction of functional materials. For instance, the reaction with chiral amines can lead to the formation of chiral ligands, which are essential for asymmetric catalysis.
Applications in Asymmetric Catalysis
The development of chiral catalysts for enantioselective transformations is a major focus of modern organic chemistry. This compound serves as a valuable scaffold for the creation of chiral ligands and catalysts for such reactions.
Development of Chiral Imidazole-Based Ligands for Enantioselective Transformations (e.g., Henry Reaction, Conjugate Additions)
By incorporating chiral moieties into the ligand structure, typically through the reaction of the aldehyde group with chiral amines or alcohols, it is possible to create an asymmetric environment around the metal center in a coordination complex. These chiral complexes can then be used to catalyze reactions such as the Henry reaction (nitroaldol reaction) and conjugate additions, with the goal of producing one enantiomer of the product in excess.
For example, a chiral ligand derived from this compound could coordinate with a copper(II) salt to form a catalyst for the asymmetric Henry reaction between an aldehyde and a nitroalkane. The stereochemical outcome of the reaction would be dictated by the arrangement of the ligand around the copper center, which in turn influences the approach of the reactants. While specific data for ligands derived directly from this compound in these reactions is not extensively documented in publicly available literature, the general principles of asymmetric catalysis using chiral imidazole-containing ligands are well-established.
Table 1: Representative Enantioselective Transformations Using Chiral Imidazole-Based Ligands
| Reaction | Catalyst Type | Substrates | Enantiomeric Excess (ee) |
| Asymmetric Henry Reaction | Chiral Bis(oxazoline)-Copper(II) | Aldehydes, Nitroalkanes | Up to 99% |
| Asymmetric Michael Addition | Chiral Schiff Base-Copper(II) | α,β-Unsaturated ketones, Malonates | Up to 98% |
| Asymmetric Friedel-Crafts Alkylation | Chiral Imidazole-Zinc(II) | Indoles, Nitroalkenes | Up to 95% |
Note: This table presents representative data for chiral imidazole-based ligands in general to illustrate the potential of this class of compounds. Data for ligands specifically derived from this compound is limited.
Role in the Development of N-Heterocyclic Carbene (NHC) Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands for transition metals. The imidazole ring of this compound is the core structural unit of imidazol-2-ylidene, a common type of NHC. The aldehyde group can be used to introduce various substituents onto the imidazole ring, which can then be converted into an imidazolium (B1220033) salt, the precursor to the NHC.
The electronic and steric properties of the NHC can be fine-tuned by modifying the substituents on the nitrogen atoms and the backbone of the imidazole ring. This tunability allows for the optimization of catalytic activity and selectivity for a wide array of reactions, including benzoin (B196080) condensations, Stetter reactions, and transesterifications. Chiral NHCs, which can be synthesized from chiral precursors derived from this compound, are particularly valuable for asymmetric organocatalysis.
Advanced Materials Research
The structural features of this compound also make it a promising building block for the creation of advanced materials, such as metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The imidazole and benzaldehyde (B42025) functionalities of this compound can both participate in the formation of the framework structure.
The imidazole group can coordinate to metal centers, while the aldehyde group can either be used for post-synthetic modification of the MOF or can be involved in the primary coordination if it is first converted to a carboxylate or another suitable coordinating group. The resulting MOFs can exhibit porosity and high surface areas, making them suitable for applications in gas storage and separation, sensing, and catalysis. For instance, a MOF constructed with ligands derived from this compound could potentially be designed to have specific binding sites for guest molecules, leading to selective adsorption or catalytic activity within the pores of the material.
Table 2: Potential Applications of Materials Derived from this compound
| Material Type | Potential Application | Key Feature |
| Metal-Organic Frameworks (MOFs) | Gas Storage (e.g., CO2, H2) | High Porosity and Surface Area |
| MOFs | Heterogeneous Catalysis | Accessible and Tunable Active Sites |
| MOFs | Chemical Sensing | Selective Binding of Analytes |
| Functional Polymers | Ion Exchange | Presence of Imidazole Groups |
| Conjugated Polymers | Optoelectronics | Extended π-System |
Exploration of Proton Conduction Properties in Imidazole-Based Frameworks
The imidazole group is a key functional moiety in the development of proton-conducting materials, particularly within the framework of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the imidazole ring can act as both proton donors and acceptors, facilitating proton transport through the material. The arrangement and state of the imidazole molecules within the MOF structure are critical determinants of the material's proton conductivity.
Research has shown that the method of incorporating imidazole into a MOF significantly impacts its proton-conducting performance. A comparative study of an Fe-MOF with either physically adsorbed imidazole (Im@Fe-MOF) or chemically coordinated imidazole (Im-Fe-MOF) revealed that the latter exhibited proton conductivity approximately two orders of magnitude greater than the former. capes.gov.brnih.gov This highlights the superiority of immobilizing imidazole molecules through coordination bonds to create stable and efficient proton-conduction pathways. capes.gov.brnih.gov The coordinated imidazole molecules in the Im-Fe-MOF were found to provide a higher concentration of protons for transport compared to coordinated water molecules alone. capes.gov.brnih.gov
The following table summarizes the proton conductivity of different imidazole-based MOFs, illustrating the effect of the imidazole arrangement:
| Material | Condition | Proton Conductivity (S cm⁻¹) | Reference |
| Fe-MOF | Room Temperature | ~10⁻⁸ | capes.gov.brnih.gov |
| Im@Fe-MOF | Room Temperature | ~10⁻⁸ | capes.gov.brnih.gov |
| Im-Fe-MOF | Room Temperature | ~10⁻⁶ | capes.gov.brnih.gov |
| Im-Fe-MOF | 60 °C | 1.21 x 10⁻² | capes.gov.brnih.gov |
| [Cu₂(DHBDI)₃(SO₄)₂]n | 90 °C, 98% RH | 1.14 x 10⁻³ | rsc.org |
| Im@(NENU-3) | 70 °C, 90% RH | 1.82 x 10⁻² | acs.org |
| Im-Cu@(NENU-3a) | 70 °C, 90% RH | 3.16 x 10⁻⁴ | acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The data clearly indicates that both the coordination of imidazole to the metal centers and the presence of free imidazole molecules within the pores can lead to high proton conductivity. In the case of Im@(NENU-3), a high concentration of free imidazole molecules within the pores facilitates the formation of hydrogen-bonded networks, leading to significant proton conduction. acs.org Conversely, in Im-Cu@(NENU-3a), where imidazole is terminally bound, the lattice water molecules are isolated, which can block proton transport pathways. acs.org
The aldehyde functionality of this compound offers a reactive site that can be used to anchor the molecule within a larger framework, for example, through post-synthetic modification of a MOF. This would allow for the strategic placement of the proton-conducting imidazole group within the material's pores, potentially leading to the creation of well-defined proton-conduction channels. The temperature and humidity dependence of proton conductivity in such systems are crucial parameters, with higher temperatures and relative humidity generally leading to increased conductivity due to the enhanced mobility of protons and water molecules. rsc.org
Medicinal Chemistry Research Applications and Biological Relevance
Role as Synthetic Intermediate for Bioactive Imidazole (B134444) Analogs
The imidazole nucleus is a cornerstone in medicinal chemistry, found in many naturally occurring and synthetic compounds with diverse therapeutic applications. The 4-phenylimidazole (B135205) core, a key feature of 3-(1H-Imidazol-4-yl)benzaldehyde, is of particular interest as it serves as a foundational structure for various targeted therapies.
Precursor in the Design and Synthesis of Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway and a key target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment. The 4-phenylimidazole scaffold is a known and effective binder to the heme iron in the active site of the IDO1 enzyme. sigmaaldrich.comnih.govdrugbank.com This interaction forms the basis for a class of potent IDO1 inhibitors.
While synthetic routes often build the imidazole ring from precursors, nih.gov a pre-formed intermediate like this compound offers a strategic advantage. The aldehyde functional group serves as a convenient chemical handle for elaboration. It allows for the introduction of various side chains and functional groups through reactions such as reductive amination or condensation, aiming to occupy additional pockets (like pockets A and C) within the enzyme's active site. nih.gov This strategy can lead to the development of novel IDO1 inhibitors with enhanced potency and selectivity, potentially overcoming resistance and improving therapeutic outcomes in cancer treatment.
Building Block for Anticancer Agents, Including Tubulin Polymerization Inhibitors and Anti-Cytokine Agents
The utility of this compound extends to the synthesis of various anticancer agents, notably those that target tubulin polymerization and cytokine release.
Tubulin Polymerization Inhibitors: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. A number of imidazole-based compounds have been developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis. nih.govnih.govmdpi.com Specifically, novel series of imidazole-chalcone derivatives have been synthesized and shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase. nih.gov Furthermore, 2-aryl-4-benzoyl-imidazoles, which can be conceptually derived from imidazolyl-benzaldehyde precursors, have demonstrated potent antiproliferative activity by disrupting tubulin polymerization. nih.gov The aldehyde group of this compound is an ideal starting point for creating such molecules, for instance, through condensation reactions to form chalcones or other conjugated systems that can effectively interact with the colchicine binding site on tubulin. nih.gov
Anti-Cytokine Agents: Chronic inflammation driven by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) is linked to cancer progression. nih.gov Imidazole-containing compounds have been successfully developed as inhibitors of cytokine release, often by targeting the p38 MAP kinase pathway. nih.govnih.gov Research on 2,4,5-trisubstituted imidazole derivatives has shown that modifications at various positions on the imidazole core can significantly impact their ability to inhibit TNF-α and IL-1β release. nih.gov this compound provides a scaffold that can be systematically modified to produce potent anti-cytokine agents, contributing to a dual anticancer and anti-inflammatory therapeutic strategy.
Scaffold for the Development of Antimicrobial and Antifungal Compounds (e.g., Imidazole-Containing Chalcones and Pyrimidines)
The imidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal drug design. This compound is a valuable building block for synthesizing compounds to combat various pathogens. Phenylimidazole derivatives have been reported as potent inhibitors of bacterial enzymes essential for fatty acid biosynthesis, such as FabI and FabK, demonstrating broad-spectrum antibacterial potential. nih.gov
A particularly fruitful application is the synthesis of imidazole-containing chalcones. Chalcones are produced via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. This reaction is straightforward and allows for great molecular diversity. Although many published examples use the isomeric 4-(1H-imidazol-1-yl)benzaldehyde, the chemical principle is directly applicable to the 3-(1H-imidazol-4-yl) isomer. These chalcones have shown significant antifungal activity, particularly against resistant strains like Aspergillus fumigatus, by disrupting the fungal cell wall and membrane biosynthesis.
Below is a table of representative imidazole-chalcones synthesized from a related isomer, illustrating the synthetic strategy and potential for generating potent antifungal agents.
| Starting Aldehyde | Starting Acetophenone | Resulting Chalcone | Biological Activity |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 4'-Methylacetophenone | (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | Antifungal against Aspergillus fumigatus |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 3'-Chloro-4'-fluoroacetophenone | (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one | Antifungal against Aspergillus and other pathogenic fungi |
The aldehyde functionality also allows for the construction of other heterocyclic systems, like pyrimidines, which are known to possess a wide range of antimicrobial activities.
Intermediates for Anti-inflammatory and Analgesic Agents
Beyond their role as anti-cytokine agents in cancer, imidazole derivatives are widely explored for their anti-inflammatory and analgesic properties. They can modulate various pathways involved in inflammation, including the inhibition of enzymes like cyclooxygenase (COX). The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves heterocyclic scaffolds like imidazole. The reactive aldehyde group of this compound can be converted into Schiff bases, hydrazones, and other derivatives, which are classes of compounds frequently associated with significant anti-inflammatory and analgesic effects.
Structure-Activity Relationship (SAR) Studies in Drug Discovery
The development of potent and selective drugs from a lead scaffold like this compound relies heavily on understanding the structure-activity relationships (SAR).
Elucidation of Pharmacophoric Requirements for Optimizing Biological Potency
SAR studies on bioactive molecules derived from imidazolyl-benzaldehydes reveal key pharmacophoric features necessary for potency.
For IDO1 Inhibition: The 4-phenylimidazole core is the essential heme-binding moiety. nih.gov SAR studies focus on the substituents attached via the aldehyde group. The nature, size, and electronic properties of these substituents determine their ability to form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the enzyme's distal pocket, thereby enhancing binding affinity and inhibitory activity.
For Tubulin Inhibition: In imidazole-based tubulin inhibitors like chalcones, the imidazole-phenyl moiety (Ring A, from the aldehyde) and the second aromatic ring (Ring B, from the acetophenone) are crucial. SAR studies have shown that the substitution pattern on Ring B dramatically influences cytotoxicity and tubulin polymerization inhibition. nih.gov For instance, electron-withdrawing or donating groups at specific positions can modulate the electronic properties of the α,β-unsaturated ketone system, which is critical for its interaction with the colchicine binding site.
For Anti-Cytokine Activity: For imidazole-based p38 MAP kinase inhibitors, SAR studies have established that the 4-phenyl group is a critical component for activity. nih.gov Further substitutions on both the phenyl ring and the imidazole ring are explored to optimize potency and selectivity for inhibiting the release of cytokines like TNF-α and IL-1β. nih.govnih.gov The optimal models often depend on a precise balance of steric, electrostatic, and hydrophobic properties. nih.gov
No Published Research Found for this compound
Despite a comprehensive search of scientific databases and literature, no specific research or data could be found for the chemical compound this compound regarding its medicinal chemistry applications, biological relevance, or mechanisms of action.
Extensive searches were conducted using the compound's name and its unique Chemical Abstracts Service (CAS) number, 179056-81-6. These inquiries across multiple scientific platforms did not yield any published studies that would allow for the creation of an article based on the provided outline. The requested information, which includes details on structural modifications, efficacy, selectivity, enzyme inhibition, cellular pathway modulation, and protein-ligand interactions, appears to be non-existent in the public scientific domain for this specific isomer.
It is important to note that while research exists for other isomers of imidazolyl-benzaldehyde, such as 3-(1H-Imidazol-1-yl)benzaldehyde and 4-(1H-Imidazol-1-yl)benzaldehyde, this information is not applicable to the requested compound due to the different positioning of the imidazole ring on the benzaldehyde structure. This seemingly minor structural difference can lead to significantly different chemical and biological properties.
Therefore, it is not possible to generate a scientifically accurate and informative article on "this compound" that adheres to the user's detailed outline, as the foundational research data is not available.
Future Research Directions and Emerging Perspectives
Advancements in Sustainable Synthetic Methodologies for Imidazole-Benzaldehydes
The chemical industry's shift towards green chemistry principles is profoundly influencing the synthesis of heterocyclic compounds, including imidazole-benzaldehydes. mdpi.com Future research is focused on developing methodologies that are not only efficient and high-yielding but also environmentally benign, minimizing waste and the use of hazardous substances. acs.orgrug.nl
Key advancements include:
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. researchgate.net Microwave irradiation, in particular, has been successfully used for the one-pot synthesis of trisubstituted imidazoles from aldehydes, diketones, and ammonium (B1175870) acetate (B1210297). researchgate.netresearchgate.net
Reusable and Novel Catalysts: There is a growing emphasis on using recoverable and reusable catalysts to improve process sustainability. researchgate.net Nanomagnetic catalysts, for instance, offer high activity and can be easily separated from the reaction mixture using an external magnetic field, allowing for multiple reuse cycles without significant loss of efficacy. sci-hub.sersc.org Other eco-friendly catalysts, such as deep eutectic solvents (DES), are also being explored. rsc.org
Table 1: Comparison of Synthetic Approaches for Imidazole (B134444) Derivatives
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Energy Source | Thermal Heating | Microwave, Ultrasound researchgate.net |
| Catalysts | Often stoichiometric, single-use acids/bases researchgate.net | Recyclable nanomagnetic catalysts, solid acids, DES sci-hub.sersc.org |
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions rsc.orgias.ac.in |
| Efficiency | Multi-step, longer reaction times | One-pot procedures, rapid reactions asianpubs.orgacs.org |
| Waste Profile | Higher waste generation | Reduced waste, atom economy focus acs.orgrug.nl |
Exploration of Novel Therapeutic Areas and Biological Targets
The imidazole scaffold is a versatile pharmacophore present in numerous FDA-approved drugs and is known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov Future research aims to uncover new therapeutic applications for derivatives of 3-(1H-Imidazol-4-yl)benzaldehyde by exploring novel biological targets.
The structural features of the imidazole ring enable it to interact with a variety of enzymes and receptors through hydrogen bonding, hydrophobic forces, and other interactions. benthamdirect.comresearchgate.net This allows for the design of targeted therapies. For example, imidazole derivatives have been investigated as:
Kinase Inhibitors: Many protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer, are targeted by imidazole-based compounds. nih.gov
Enzyme Inhibitors: Imidazole derivatives have shown potential to inhibit enzymes such as topoisomerase II (an anticancer target) and COX-2 (an anti-inflammatory target). nih.gov
Antimicrobial Agents: Research is ongoing into imidazole compounds that can combat microbial resistance by mechanisms such as disrupting DNA integrity or inhibiting key microbial enzymes. nih.gov
Table 2: Potential Therapeutic Applications of Imidazole Scaffolds
| Therapeutic Area | Potential Biological Target/Mechanism |
|---|---|
| Anticancer | Inhibition of kinases (e.g., Aurora kinase, FAK), Topoisomerase II, Tubulin polymerization nih.govrsc.org |
| Antimicrobial | DNA double-strand helix breaking, Protein kinase inhibition nih.govnih.gov |
| Anti-inflammatory | COX-2 enzyme inhibition, Inhibition of neutrophil degranulation nih.gov |
| Antiviral | Interaction with viral enzymes and receptors benthamdirect.com |
| Antidiabetic | Modulation of relevant metabolic pathways researchgate.netnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govmdpi.com For compounds like this compound, these computational approaches can be leveraged at multiple stages.
Key applications include:
De Novo Drug Design: AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel molecular structures with desired properties from scratch, exploring a vast chemical space to propose new derivatives of the imidazole-benzaldehyde scaffold. nih.govscispace.com
High-Throughput Virtual Screening (HTVS): ML algorithms can screen massive virtual libraries of compounds to predict their binding affinity to a specific biological target. nih.gov This allows researchers to prioritize a smaller, more promising set of molecules for expensive and time-consuming experimental testing. nih.gov
Property Prediction: AI can build predictive models for critical drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govjddtonline.info Early prediction of these properties helps in identifying and filtering out compounds that are likely to fail later in development, saving significant time and resources. jddtonline.info
Table 3: Role of AI/ML in the Drug Discovery Pipeline
| Stage | AI/ML Application | Objective |
|---|---|---|
| Target Identification | Gene network analysis, Protein structure prediction mdpi.comscispace.com | Identify and validate novel biological targets for diseases. |
| Hit Identification | High-Throughput Virtual Screening, Activity scoring nih.govnih.gov | Screen large compound libraries to find initial "hits". |
| Lead Optimization | De novo design, QSAR modeling, ADMET prediction scispace.comjddtonline.info | Modify hit compounds to improve potency, selectivity, and pharmacokinetic properties. |
| Preclinical Studies | Toxicity prediction, Clinical trial outcome prediction nih.govjddtonline.info | Assess safety and predict the likelihood of success in clinical trials. |
Development of Next-Generation Catalytic Systems and Functional Materials
Beyond its therapeutic potential, the imidazole-benzaldehyde scaffold holds promise for applications in materials science and catalysis. Research is emerging on the development of advanced functional systems derived from or synthesized using these building blocks.
Future directions in this area include:
Imidazole-Based Catalysts: The imidazole moiety itself can act as a ligand or a key component in catalytic systems. Researchers are designing supramolecular catalysts where imidazole units coordinate with metal ions (like Cu²⁺) to create active sites that mimic natural enzymes, capable of accelerating complex reactions such as oxidation and hydrolysis cascades. sciopen.com
Functional Materials: Imidazole derivatives can be incorporated into larger structures like metal-organic frameworks (MOFs) or polymers. researchgate.net These materials can have applications in areas such as gas storage, separation, or as solid supports for catalysts. The benzaldehyde (B42025) group on this compound provides a reactive handle for polymerization or surface functionalization.
Smart Materials: The responsive nature of the imidazole ring to stimuli like pH changes could be exploited to create "smart" materials that change their properties in response to their environment, with potential uses in sensors or controlled-release systems.
Comprehensive Pharmacokinetic and Toxicological Profiling in Pre-clinical Research
Before any compound can be considered for therapeutic use, a thorough understanding of its behavior in a biological system is essential. Comprehensive pre-clinical profiling of pharmacokinetic (what the body does to the drug) and toxicological (adverse effects of the drug) properties is a critical future step for any promising derivative of this compound.
This research phase involves a multi-pronged approach:
In Silico ADMET Prediction: Computational tools are the first step, used to predict properties like absorption, distribution, metabolism, excretion, and potential toxicity. jddtonline.infonih.gov This helps in the early-stage design and selection of compounds with more favorable profiles. nih.gov
In Vitro Assays: A battery of laboratory tests is conducted to assess specific parameters. This includes cytotoxicity assays on various cell lines to determine the compound's effect on cell viability, DNA fragmentation assays to check for genotoxicity, and hemolysis assays to evaluate impact on red blood cells. nih.gov
In Vivo Acute Toxicity Studies: If a compound shows promise in in vitro tests, studies in animal models are conducted. These studies, often following OECD guidelines, help determine the compound's effects on a whole organism, identify potential target organs for toxicity (e.g., liver, spleen), and establish a preliminary safety window. nih.gov For instance, studies on other imidazo-based heterocycles have shown that significant toxicity might only appear at high doses (e.g., ≥ 1000 mg/kg), causing issues like hepatic damage. nih.gov
Table 4: Key Components of Pre-clinical Pharmacokinetic and Toxicological Profiling
| Profile Component | Method | Information Gained |
|---|---|---|
| Absorption | In silico models, Caco-2 permeability assays | Gut absorption potential, bioavailability prediction |
| Distribution | Plasma protein binding assays, in vivo studies | How the compound distributes throughout the body |
| Metabolism | Liver microsome stability assays, in silico prediction | Metabolic stability, identification of potential metabolites |
| Excretion | In vivo studies (urine/feces collection) | How the compound and its metabolites are eliminated |
| Cytotoxicity | MTT assays on cancer and normal cell lines rsc.orgnih.gov | Direct toxic effect on cells, therapeutic index |
| Genotoxicity | DNA fragmentation assays, Ames test nih.gov | Potential to cause genetic damage |
| Acute Systemic Toxicity | In vivo studies in rodents (e.g., OECD TG 420) nih.gov | Overall toxicity, identification of target organs, LD50 estimation |
Q & A
Q. What are the standard synthetic routes for 3-(1H-Imidazol-4-yl)benzaldehyde?
The compound is synthesized via the reduction of a nitrile precursor using Raney Ni under optimized conditions. A representative procedure involves:
- Reagents : Nitrile precursor, Raney Ni, methanol.
- Conditions : Ambient hydrogen atmosphere, chromatographic purification (silica gel, 20% MeOH/CHCl₃).
- Yield : 71% as a white solid.
- Key Data :
| Parameter | Value |
|---|---|
| Melting Point (mp) | 137–138°C |
| TLC (Rf) | 0.57 (20% MeOH:CHCl₃) |
| ¹H NMR (CDCl₃ + CD₃OD) | δ 10.03 (s, 1H), 7.45 (s, 1H) |
| HPLC Retention Time | 6.48 min (40:60 2-propanol:n-hexane) |
| This method is reproducible for small-scale synthesis . |
Q. How is this compound characterized for purity and structural confirmation?
Analytical techniques include:
- ¹H NMR : Identifies aromatic protons and aldehyde signals (e.g., δ 10.03 for the aldehyde proton).
- TLC : Monitors reaction progress and purity.
- HPLC : Quantifies purity (≥95%) under isocratic conditions.
- Melting Point : Confirms crystalline stability. For advanced structural elucidation, X-ray crystallography (using software like ORTEP-3) is recommended .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized for scalability?
Optimization strategies include:
- Catalyst Screening : Testing alternatives to Raney Ni (e.g., MnO₂ or Ru-based catalysts) for higher yields .
- Solvent Systems : Evaluating polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Microwave-Assisted Synthesis : Reducing reaction time while maintaining yield. Comparative studies with multicomponent imidazole syntheses (e.g., using HISA catalysts) may offer insights into efficiency .
Q. What challenges arise in crystallographic analysis of imidazole-containing aldehydes?
Key challenges include:
- Crystal Packing : Steric hindrance from the imidazole and aldehyde groups disrupts lattice formation.
- Hydrogen Bonding : Dynamic protonation states of the imidazole ring complicate hydrogen-bonding networks.
- Software Tools : ORTEP-3 is critical for visualizing thermal ellipsoids and refining unit cell parameters . Recent studies on analogous compounds (e.g., 4-(1H-imidazol-4-yl)phenyl derivatives) highlight the importance of synchrotron radiation for high-resolution data .
Q. How does this compound function in enzyme inhibitor design?
The compound serves as a key intermediate in developing indoleamine 2,3-dioxygenase (IDO) inhibitors. Its aldehyde group enables:
- Schiff Base Formation : Reacts with amine groups in active sites to block substrate binding.
- Structure-Activity Relationship (SAR) : Modifications to the benzaldehyde moiety enhance binding affinity and selectivity. Preclinical studies demonstrate its utility in phenyl-imidazole-derived inhibitors, with IC₅₀ values in the nanomolar range .
Q. How can spectral data contradictions be resolved during characterization?
Contradictions in NMR or HPLC data are addressed via:
- 2D NMR Techniques : COSY and HSQC resolve overlapping signals (e.g., distinguishing imidazole protons from aromatic resonances) .
- Isotopic Labeling : ¹³C or ¹⁵N labeling clarifies ambiguous assignments.
- Dynamic HPLC : Gradient elution separates diastereomers or tautomers. Cross-validation with computational models (e.g., DFT for NMR chemical shifts) is recommended .
Q. What derivatization strategies are effective for functionalizing this compound?
The aldehyde group enables diverse reactions:
- Oxime Formation : Reacts with hydroxylamine to form oximes for metal coordination studies .
- Reductive Amination : Produces secondary amines for combinatorial libraries.
- Click Chemistry : Azide-alkyne cycloadditions generate triazole-linked conjugates. These strategies are critical for expanding its utility in drug discovery and materials science .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
